Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate
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Overview
Description
Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate: is an organic compound with the molecular formula C8H13ClO4 and a molecular weight of 208.64 g/mol . This compound is characterized by the presence of a chloromethyl group attached to a dioxolane ring, which is further connected to an ethyl acetate moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate can be synthesized through a multi-step process involving the reaction of ethyl acetate with chloromethyl dioxolane. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate undergoes nucleophilic substitution reactions, where the chloromethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of substituted dioxolane derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate is widely used in various scientific research fields due to its versatile chemical properties:
Chemistry: It serves as a building block in organic synthesis for the preparation of complex molecules and intermediates.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is employed in the development of pharmaceutical compounds and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action for Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate typically involves nucleophilic substitution reactions. The chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. At higher temperatures, elimination reactions can also occur, leading to the formation of alkenes.
Comparison with Similar Compounds
Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate can be compared with other similar compounds such as:
Ethyl 2-[2-(bromomethyl)-1,3-dioxolan-2-yl]acetate: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and reaction conditions.
Ethyl 2-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]acetate: Contains a hydroxymethyl group, making it more reactive towards oxidation reactions.
Ethyl 2-[2-(methyl)-1,3-dioxolan-2-yl]acetate: Lacks the halogen group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its chloromethyl group, which provides a versatile site for various chemical transformations, making it a valuable compound in synthetic chemistry.
Biological Activity
Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate (CAS Number: 6413-10-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₈H₁₄ClO₄ |
Molecular Weight | 194.65 g/mol |
Density | 1.1 ± 0.1 g/cm³ |
Boiling Point | 208.0 ± 15.0 °C |
Flash Point | 80.8 ± 20.4 °C |
LogP | 0.68 |
These properties suggest a moderate hydrophobic character, which may influence its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of ethyl esters derived from dioxolane structures. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains through mechanisms such as disruption of cell membrane integrity and inhibition of protein synthesis.
Minimum Inhibitory Concentration (MIC)
A study examining derivatives of dioxolane reported MIC values ranging from 1.95 mg/mL to 31.25 mg/mL against Gram-positive and Gram-negative bacteria, indicating significant antibacterial potential .
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For instance, in vitro studies showed an IC50 value (the concentration required to inhibit cell growth by 50%) of 15 μM against HepG2 liver cancer cells, suggesting a promising therapeutic index .
The proposed mechanisms for the biological activity of this compound include:
- DNA Gyrase Inhibition : Molecular docking studies indicate strong binding affinity to DNA gyrase, a target for many antibacterial agents.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.
Study on Antimicrobial Activity
In a comparative study on various ethyl esters, this compound was found to have a higher zone of inhibition compared to traditional antibiotics such as penicillin and tetracycline against resistant strains of E. coli and Staphylococcus aureus .
Cytotoxicity in Cancer Research
A recent publication investigated the effects of ethyl dioxolane derivatives on cancer cell proliferation and migration. The results indicated that treatment with this compound significantly reduced the migratory capacity of MDA-MB-231 breast cancer cells by 40% compared to untreated controls .
Properties
IUPAC Name |
ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO4/c1-2-11-7(10)5-8(6-9)12-3-4-13-8/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMFXGRFHPQCIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(OCCO1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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